molecular formula C10H10BrN3O2S2 B11068428 Acetamide, N-[4-acetyl-5-(5-bromothiophen-2-yl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-

Acetamide, N-[4-acetyl-5-(5-bromothiophen-2-yl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-

Cat. No.: B11068428
M. Wt: 348.2 g/mol
InChI Key: IPUYJVCRPUFTJH-UHFFFAOYSA-N
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Description

N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a thiadiazole ring, a bromothiophene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 2-acetyl-5-bromothiophene, which is then subjected to cyclization reactions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The thiadiazole ring and bromothiophene moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-ACETYL-5-(5-BROMO-2-THIENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combination of a thiadiazole ring and a bromothiophene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrN3O2S2

Molecular Weight

348.2 g/mol

IUPAC Name

N-[3-acetyl-2-(5-bromothiophen-2-yl)-2H-1,3,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C10H10BrN3O2S2/c1-5(15)12-10-13-14(6(2)16)9(18-10)7-3-4-8(11)17-7/h3-4,9H,1-2H3,(H,12,13,15)

InChI Key

IPUYJVCRPUFTJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC=C(S2)Br)C(=O)C

Origin of Product

United States

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